(3-Fluoro-2,6-dimethylphenyl)boronic acid
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Overview
Description
(3-Fluoro-2,6-dimethylphenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and two methyl groups at the 2- and 6-positions. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-2,6-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst loading, to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-2,6-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids such as HCl or acetic acid are used as proton sources.
Major Products:
Scientific Research Applications
Chemistry: (3-Fluoro-2,6-dimethylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications .
Biology and Medicine: In medicinal chemistry, boronic acids are explored as enzyme inhibitors, particularly for proteases and kinases. The unique properties of this compound make it a valuable tool for developing new therapeutic agents .
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it essential in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of (3-Fluoro-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
2,6-Dimethylphenylboronic acid: Similar structure but lacks the fluorine atom, leading to different reactivity and properties.
3,4-Difluorophenylboronic acid: Contains two fluorine atoms, which can significantly alter its electronic properties and reactivity.
Uniqueness: The presence of both fluorine and methyl groups in (3-Fluoro-2,6-dimethylphenyl)boronic acid imparts unique electronic and steric properties, making it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C8H10BFO2 |
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Molecular Weight |
167.98 g/mol |
IUPAC Name |
(3-fluoro-2,6-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
HFXSCMDMIHRVDC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1C)F)C)(O)O |
Origin of Product |
United States |
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